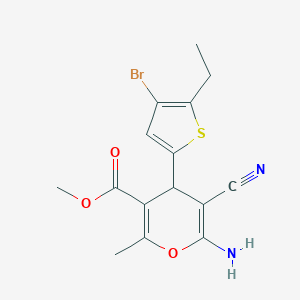
methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is a chemical compound with a complex structure that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate in lab experiments is its potential to exhibit multiple biological activities. However, one of the main limitations is the complex synthesis method, which requires the use of various reagents and catalysts.
Orientations Futures
There are several future directions for the study of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another potential direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of new biological activities and potential therapeutic agents.
Conclusion
This compound is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the discovery of new biological activities and potential therapeutic agents.
Méthodes De Synthèse
The synthesis of methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with sodium hydride in the presence of dimethylformamide to obtain 4-bromo-5-ethyl(2-thienyl)acetic acid. The second step involves the reaction of the obtained acid with thionyl chloride to obtain the corresponding acid chloride. The third step involves the reaction of the acid chloride with methyl 6-amino-2-methyl-4H-pyran-3-carboxylate in the presence of triethylamine to obtain the desired compound.
Applications De Recherche Scientifique
Methyl 6-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-cyano-2-methyl-4H-pyran-3-carb oxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Formule moléculaire |
C15H15BrN2O3S |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
methyl 6-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H15BrN2O3S/c1-4-10-9(16)5-11(22-10)13-8(6-17)14(18)21-7(2)12(13)15(19)20-3/h5,13H,4,18H2,1-3H3 |
Clé InChI |
SJSXWMUFKLRKCO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
SMILES canonique |
CCC1=C(C=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)

![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)